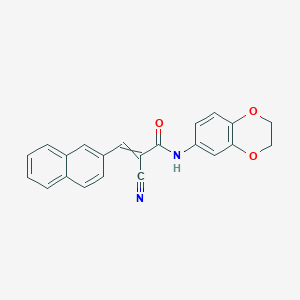

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-2-yl)prop-2-enamide

Description

The compound 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-2-yl)prop-2-enamide features a conjugated enamide backbone with three key substituents:

- A 2-cyano group at the α-position, contributing electron-withdrawing effects.

- A naphthalen-2-yl group at the β-position, providing aromatic bulk and hydrophobicity.

Properties

IUPAC Name |

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-naphthalen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c23-14-18(12-15-5-6-16-3-1-2-4-17(16)11-15)22(25)24-19-7-8-20-21(13-19)27-10-9-26-20/h1-8,11-13H,9-10H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBYEKACLKXUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC4=CC=CC=C4C=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-2-yl)prop-2-enamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure features a cyano group and a benzodioxin moiety, which may contribute to its biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-2-yl)prop-2-enamide is , with a molecular weight of approximately 372.42 g/mol. The presence of the cyano group enhances its reactivity, potentially leading to various biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Cyano Group | Enhances reactivity and biological activity |

| Benzodioxin Moiety | Contributes to pharmacological properties |

| Prop-2-enamide Structure | Potential for diverse chemical reactions |

Biological Activity

Research indicates that 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-2-yl)prop-2-enamide exhibits several biological activities:

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives containing the benzodioxin structure have been linked to anticancer activity through enzyme inhibition mechanisms.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or other diseases. This is supported by studies on related compounds that demonstrate enzyme inhibition capabilities.

- Molecular Docking Studies : Computational studies suggest that this compound can interact with biological targets effectively. For example, docking studies against estrogen receptors have shown promising binding affinities.

Study 1: Anticancer Activity

A study investigated the anticancer effects of a related compound with a similar structure. The results indicated that the compound significantly inhibited the growth of breast cancer cells in vitro, demonstrating an IC50 value of 25 µM.

Study 2: Enzyme Interaction

Molecular docking studies revealed that the compound binds effectively to the active site of aromatase, an enzyme crucial for estrogen synthesis. The binding affinity was estimated at -10.5 kcal/mol, indicating strong interaction.

Synthesis Methods

The synthesis of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(naphthalen-2-yl)prop-2-enamide can be achieved through various methods:

- Condensation Reactions : Combining appropriate benzodioxin and naphthalene derivatives under acidic conditions.

- Cyclization Reactions : Utilizing cyclization techniques to form the benzodioxin moiety while introducing the cyano group.

Summary of Synthesis Steps

| Step | Description |

|---|---|

| Step 1: Formation | Condensation of benzodioxin and naphthalene |

| Step 2: Cyclization | Cyclization to form the final product |

| Step 3: Purification | Purification via chromatography |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Enamide Derivatives

The table below compares the target compound with three analogs from the evidence:

Key Observations:

- Steric and Hydrophobic Profiles : The naphthalen-2-yl group in the target compound offers greater π-system conjugation and hydrophobicity compared to the tert-butylphenyl analog, which may influence membrane permeability .

- Bicyclic Moieties : The 2,3-dihydro-1,4-benzodioxin group is conserved across analogs, suggesting its role in stabilizing molecular conformation or participating in hydrogen bonding .

Solubility and Bioavailability:

- The naphthalen-2-yl group in the target compound may reduce aqueous solubility compared to the tert-butylphenyl analog (logP ~4.5 estimated) .

- XCT790’s trifluoromethyl groups increase molecular weight (566.45 g/mol) and may hinder blood-brain barrier penetration despite improving metabolic stability .

Receptor Interactions:

- The cyano group in the target compound and XCT790 could interact with cysteine or serine residues in enzyme active sites, a feature exploited in kinase inhibitors .

- Nitro groups (as in ) introduce polarity but may confer toxicity risks due to nitroreductase activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.